1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol
Overview
Description
1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazol-4-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 2-trifluoromethylbenzyl bromide with pyrazol-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazol-4-ol derivatives.
Scientific Research Applications
1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrazol-4-ol moiety, enables the compound to modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(2-Trifluoromethylphenyl)-1H-pyrazol-4-ol
- 1-(2-Trifluoromethylbenzyl)-1H-pyrazol-3-ol
- 1-(2-Trifluoromethylbenzyl)-1H-pyrazol-5-ol
Uniqueness: 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol stands out due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 2-position of the benzyl moiety enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Biological Activity
1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol is a notable compound within the pyrazole class, characterized by its unique trifluoromethyl and hydroxyl functionalities. This article delves into its biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with a hydroxyl group at the 4-position and a trifluoromethyl group attached to a benzyl moiety. This structure enhances its reactivity and potential biological activity compared to other pyrazole derivatives.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that similar pyrazole derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) indicating potent bactericidal effects . This suggests that this compound could be effective in treating bacterial infections.
Anticancer Properties
This compound has been evaluated for its anticancer potential. Pyrazole derivatives are associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types, including breast (MDA-MB-231) and liver (HepG2) cancers. In vitro studies have shown that certain pyrazole compounds can enhance caspase-3 activity, indicating their role in promoting apoptosis in cancer cells .
Comparative Analysis with Related Compounds
A comparative table highlights the structural features and biological activities of several pyrazole derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Methyl-5-(trifluoromethyl)-1H-pyrazole | Methyl group at position 3 | Anti-inflammatory |
4-Nitro-5-(trifluoromethyl)-1H-pyrazole | Nitro group at position 4 | Antimicrobial |
Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate | Carboxylate group at position 5 | Anticancer |
5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | Pyridine ring fused with pyrazole | Antiviral |
This compound | Hydroxyl and trifluoromethyl groups | Anti-inflammatory, Antimicrobial, Anticancer |
This table illustrates the unique combination of functional groups in this compound that enhances its biological profile compared to other related compounds.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinities of this compound with various biological targets. These studies indicate promising interactions with enzymes such as cyclooxygenases and kinases, which are crucial for understanding the compound's pharmacological effects. The docking simulations suggest that the compound can effectively bind to these targets, potentially leading to therapeutic applications.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings. For instance, compounds based on the pyrazole scaffold have been utilized in treating various cancers, showcasing their ability to inhibit tumor growth both in vitro and in vivo . These findings support further investigation into the therapeutic potential of this compound as an anticancer agent.
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10-4-2-1-3-8(10)6-16-7-9(17)5-15-16/h1-5,7,17H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKXMELXFVZADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1894317-53-3 | |
Record name | 1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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